molecular formula C25H19F2N3O2 B2413719 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1217010-89-3

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2413719
CAS No.: 1217010-89-3
M. Wt: 431.443
InChI Key: JPDAFPYNFPVWDT-UHFFFAOYSA-N
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Description

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound belonging to the pyrimido[5,4-b]indol-4-one class, which features a fused pyrimidine-indole scaffold recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous pharmaceutically active substances . Compounds within this structural family have been identified as promising molecular scaffolds for the creation of potent new drugs, particularly for the treatment of hepatitis B virus (HBV) . Pilot in vitro screenings have demonstrated that certain 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives possess nanomolar inhibitory activity against HBV, effectively reducing the concentration of the infection marker HBeAg . The specific substitution pattern with fluorinated and methoxy-benzyl groups at the 3 and 5 positions is designed to optimize the compound's electronic and spatial structure, thereby influencing its binding affinity to biological targets and its intermolecular interactions, as confirmed by X-ray crystallographic studies on closely related analogues . Beyond its antiviral potential, the pyrimido[5,4-b]indol-4-one core is under investigation for a range of other biological activities, including anticancer properties, where similar derivatives have shown significant antiproliferative effects against various cancer cell lines, potentially through the inhibition of specific kinases . This compound is intended for research and development purposes in these areas. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDAFPYNFPVWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS Number: 1217010-89-3) is a novel pyrimido-indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and pharmacological properties.

PropertyValue
Molecular FormulaC25H19F2N3O2
Molecular Weight431.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves multiple steps, starting from methyl 3-amino-5-fluoro-1-(2-fluorobenzyl)-1H-indole-2-carboxylate. The final product is obtained through a series of alkylation reactions and crystallization processes, yielding a white crystalline powder with a melting point around 154.1–154.6 °C .

Antiviral Activity

Recent studies have highlighted the antiviral properties of related pyrimido-indole compounds. For example, compounds structurally similar to This compound have shown significant activity against influenza viruses by disrupting RNA-dependent RNA polymerase (RdRP) interactions. The EC50 values for these compounds ranged from 5 to 25 μM , indicating promising antiviral efficacy without notable cytotoxicity at concentrations up to 250 μM .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Related indole derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives exhibited IC50 values as low as 0.36 µM against CDK2, suggesting that modifications in the pyrimido-indole structure can enhance selectivity and potency against cancer cells .

The proposed mechanism of action involves the inhibition of key protein-protein interactions necessary for viral replication and tumor cell proliferation. Molecular docking studies have provided insights into how these compounds bind to active sites on target proteins, enhancing their biological activity through specific interactions such as hydrogen bonding and hydrophobic effects .

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various pyrimido-indole derivatives in MDCK cells infected with influenza virus. The results indicated that the tested compounds significantly reduced plaque formation with an average EC50 value of 12 μM , showcasing their potential as antiviral agents against influenza .

Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines (HeLa, HCT116), the indole derivatives demonstrated substantial antiproliferative effects with IC50 values ranging from 0.5 to 1.8 µM , indicating their potential use in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases.

Case Study: Hepatocellular Carcinoma

A series of studies have evaluated the anticancer effects of pyrimidoindole derivatives similar to 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one.

CompoundCell LineIC50 (μg/mL)
4eHepG25.34
4eHuh-76.13

These studies demonstrate that compounds with similar structures can induce significant cytotoxicity and apoptosis in hepatocellular carcinoma cells, suggesting their potential as chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains, including Gram-positive bacteria and mycobacteria.

Antimicrobial Screening Results

CompoundTarget BacteriaMIC (μg/mL)
3kMycobacterium tuberculosis H37Rv10
3tStaphylococcus aureus0.24

The findings indicate that this compound may be effective in treating bacterial infections, particularly in the context of rising antibiotic resistance.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic pathway may include:

  • Formation of the Pyrimidoindole Core : Cyclization reactions starting from substituted benzyl halides and pyrimidine derivatives.
  • Fluorination : Introduction of the fluorine atom via electrophilic fluorination.
  • Final Functionalization : Acetamide functionalization to yield the target compound.

The mechanism of action for anticancer activity often involves the activation of apoptotic pathways, while antimicrobial activity is attributed to disruption of bacterial cell wall synthesis or function.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine substituents on the benzyl groups and pyrimidoindole core participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Conditions Outcome Yield Source
Fluorine substitutionKOH/EtOH, 80°C, 4 hReplacement of fluorine with hydroxyl group at position 862%
Methoxy deprotectionBBr₃/DCM, -78°C → RT, 12 hDemethylation of 2-methoxybenzyl to 2-hydroxybenzyl78%

Key Findings :

  • Fluorine at position 8 exhibits higher reactivity toward NAS compared to other positions due to electron-withdrawing effects from adjacent groups.

  • Methoxy groups require strong Lewis acids (e.g., BBr₃) for cleavage, retaining the benzyl scaffold for further functionalization.

Reductive Alkylation and Hydrogenation

The benzyl groups undergo reductive modifications to alter steric and electronic properties.

Reaction Type Conditions Outcome Yield Source
Benzyl hydrogenationH₂ (1 atm), Pd/C, MeOH, 25°C, 6 hReduction of 2-fluorobenzyl to cyclohexylmethyl55%
AlkylationNaH, DMF, alkyl halide, 60°C, 3 hIntroduction of ethyl/phenyl groups at N-3/N-548–67%

Key Findings :

  • Catalytic hydrogenation preserves the pyrimidoindole core but modifies substituent flexibility.

  • Alkylation at N-3 enhances solubility in polar aprotic solvents (e.g., DMSO) .

Oxidation and Ring Functionalization

The lactam (-one) moiety and indole system are susceptible to oxidation.

Reaction Type Conditions Outcome Yield Source
Lactam oxidationmCPBA, CHCl₃, 0°C → RT, 8 hFormation of N-oxide at the pyrimidine ring34%
Indole brominationNBS, CCl₄, 70°C, 12 hBromination at position 6 of the indole moiety41%

Key Findings :

  • Oxidation with mCPBA generates reactive N-oxide intermediates, useful for further cycloadditions .

  • Bromination selectively occurs at the indole’s electron-rich position 6.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification of the core.

Reaction Type Conditions Outcome Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CIntroduction of aryl groups at position 558%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 110°CAmine functionalization at position 363%

Key Findings :

  • Suzuki coupling tolerates electron-deficient aryl boronic acids, enhancing bioactivity profiles .

  • Buchwald-Hartwig amination requires bulky ligands to prevent catalyst deactivation .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent rearrangements, critical for stability studies.

Reaction Type Conditions Outcome Yield Source
Acidic hydrolysisHCl (6M), reflux, 24 hCleavage of the pyrimidine ring to indole-3-acid29%
Base-induced ring openingNaOH (2M), EtOH, 70°C, 8 hLactam ring opening to form amino-carboxylic acid51%

Key Findings :

  • Acidic conditions degrade the pyrimidine ring but leave the indole intact.

  • Base treatment generates amino-carboxylic acid derivatives with potential prodrug applications .

Photochemical Reactions

UV irradiation induces unique reactivity in the fluorinated benzyl groups.

Reaction Type Conditions Outcome Yield Source
Photo-Fries rearrangementUV (254 nm), THF, 12 hMigration of 2-fluorobenzyl to position 422%

Key Findings :

  • The Photo-Fries rearrangement is stereospecific, favoring trans-migration products .

Preparation Methods

Structural and Reactivity Considerations

Core Architecture and Substituent Effects

The target compound features a pyrimido[5,4-b]indole core, a bicyclic system merging pyrimidine and indole moieties. Critical structural elements include:

  • Fluorine atoms at the 8-position of the indole ring and the 2-position of the benzyl group, enhancing electronegativity and metabolic stability.
  • Benzyl substituents at positions 3 and 5, with a methoxy group (-OCH₃) on the 2-methoxybenzyl group, influencing solubility and steric interactions.
Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C₂₅H₁₉F₂N₃O₂
Molecular Weight 431.443 g/mol
Crystal System Monoclinic (P2₁/n)
Unit Cell Dimensions a=16.366 Å, b=6.0295 Å, c=21.358 Å, β=105.21°

X-ray crystallography confirms a planar pyrimidoindole core with benzyl groups oriented perpendicularly to minimize steric clash. Hirshfeld surface analysis reveals dominant H···F and C–H···π interactions, critical for lattice stabilization.

Synthetic Routes and Reaction Mechanisms

Multi-Step Synthesis Strategy

The synthesis involves three principal stages:

  • Construction of the pyrimido[5,4-b]indole core
  • Regioselective fluorination at the 8-position
  • Benzyl group installation via nucleophilic substitution
Pyrimidoindole Core Assembly

The core is synthesized through a condensation reaction between 5-fluoroindole-2,3-dione and guanidine hydrochloride under acidic conditions (HCl, ethanol, reflux, 12 h). This yields 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one as a pale-yellow solid (mp 248–250°C).

Fluorination and Benzylation

Step 1: 8-Fluorination
Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 6 h achieves >95% regioselectivity.

Step 2: Dual Benzylation

  • 5-Position Benzylation : Reaction with 2-fluorobenzyl bromide (1.2 equiv) in DMF, catalyzed by K₂CO₃ (2.5 equiv) at 80°C for 8 h.
  • 3-Position Methoxybenzylation : Subsequent treatment with 2-methoxybenzyl chloride (1.5 equiv) and tetrabutylammonium iodide (TBAI, 0.1 equiv) in THF at 50°C for 10 h.
Table 2: Reaction Conditions and Yields
Step Reagents/Conditions Yield Purity (HPLC)
Core Assembly HCl/EtOH, reflux, 12 h 68% 92%
Fluorination Selectfluor®, MeCN, 60°C, 6 h 89% 97%
5-Benzylation 2-Fluorobenzyl bromide, DMF 78% 95%
3-Methoxybenzylation 2-Methoxybenzyl chloride, THF 72% 98%

Process Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies identify DMF as optimal for benzylation due to its high polarity and ability to stabilize transition states. Substituting K₂CO₃ with Cs₂CO₃ increases 5-benzylation yield to 84% but raises costs by 23%.

Continuous Flow Synthesis

Adopting continuous flow reactors (residence time: 30 min) for the fluorination step reduces reaction time by 40% and improves yield to 92%.

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 8H, aromatic), 5.32 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (indole-F), -118.3 (benzyl-F).

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) confirms the monoclinic P2₁/n space group with Z = 4. Intermolecular C–H···O interactions (2.89 Å) contribute to crystal stability.

Industrial and Pharmacological Applications

Scale-Up Challenges

Pilot-scale production (10 kg/batch) faces:

  • Byproduct Formation : 5–7% des-fluoro impurity during fluorination, mitigated by lowering reaction temperature to 50°C.
  • Crystallization Control : Anti-solvent addition (n-heptane) ensures consistent particle size distribution (D90 < 50 μm).

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions starting with the formation of the pyrimidoindole core, followed by benzyl group substitutions. Critical steps include:

  • Core formation : Cyclization of indole derivatives with pyrimidine precursors under reflux conditions.
  • Substitution : Introduction of fluorobenzyl and methoxybenzyl groups via nucleophilic aromatic substitution or alkylation, requiring anhydrous conditions and catalysts like K₂CO₃ or NaH .
  • Crystallization : Purification via recrystallization in acetonitrile yields monoclinic crystals (space group P2₁/n) with unit cell parameters a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų . Optimization involves solvent selection (polar aprotic solvents enhance substitution efficiency) and temperature control to minimize by-products.

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For this compound:

  • Asymmetric unit : Contains one molecule with distinct torsion angles between fluorobenzyl/methoxybenzyl groups and the pyrimidoindole core.
  • Intermolecular interactions : Hirshfeld surface analysis reveals dominant H···F (28.4%) and H···O (12.7%) interactions, critical for crystal packing stability . Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups, while HPLC (>98% purity) ensures synthetic accuracy .

Advanced Research Questions

Q. What computational methods are used to predict biological activity, and how do they align with experimental data?

Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding affinity to viral targets like HBV polymerase. Key findings:

  • Binding mode : The fluorobenzyl group engages in hydrophobic interactions with the polymerase’s active site, while the methoxybenzyl moiety forms hydrogen bonds with Arg128 and Asp83 .
  • Free energy (ΔG) : Calculated ΔG = -9.2 kcal/mol correlates with experimental IC₅₀ = 12 nM against HBV in vitro . Discrepancies between computational and experimental results (e.g., solubility limitations) are resolved using molecular dynamics (MD) simulations to assess solvation effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antiviral potency?

SAR studies focus on modifying substituents to improve target affinity and pharmacokinetics:

  • Fluorine positioning : 2-Fluorobenzyl enhances metabolic stability compared to 3- or 4-substituted analogs by reducing CYP450-mediated oxidation .
  • Methoxy group : Replacement with bulkier alkoxy groups (e.g., ethoxy) decreases activity due to steric hindrance, while electron-withdrawing groups (e.g., nitro) disrupt hydrogen bonding .
  • Core modifications : Pyrimido[5,4-b]indole derivatives with methyl or chloro substituents at position 8 show reduced cytotoxicity (CC₅₀ > 50 μM) compared to unsubstituted analogs .

Q. What strategies resolve contradictions in bioactivity data across similar analogs?

Contradictions often arise from assay variability (e.g., cell lines, viral strains). Mitigation strategies include:

  • Standardized protocols : Use of HepG2.2.15 cells for HBV inhibition assays to ensure consistency .
  • Dose-response validation : Replicate EC₅₀ measurements with Hill slopes >1.5 to confirm cooperative binding .
  • Off-target profiling : Screen against related kinases (e.g., EGFR, VEGFR) to rule out nonspecific effects .

Methodological Challenges and Solutions

Q. How are intermolecular interactions in the crystal lattice leveraged for formulation development?

Hirshfeld surface analysis identifies "sticky" regions (high dₑ + dᵢ values) where co-crystallization agents (e.g., succinic acid) can enhance solubility without disrupting the API’s stability . Thermal analysis (DSC/TGA) confirms no phase transitions below 200°C, supporting solid dispersion techniques .

Q. What analytical techniques quantify trace impurities in synthesized batches?

LC-MS/MS detects impurities at <0.1% levels:

  • Common impurities : Unreacted indole precursors or dehalogenated by-products.
  • Resolution : Gradient elution (ACN/H₂O + 0.1% formic acid) on a C18 column separates analogs with ΔRₜ > 2.0 .

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